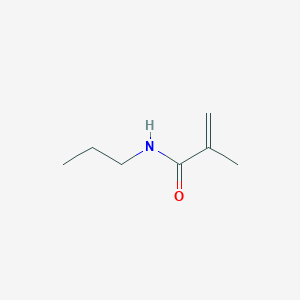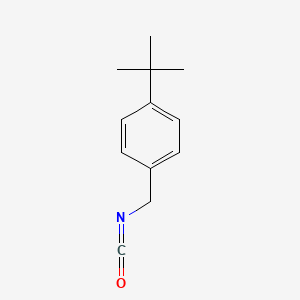
2-Propenamide, 2-methyl-N-propyl-
描述
2-Propenamide, 2-methyl-N-propyl- is a methacrylamide derivative with a propyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .
Industrial Production Methods
Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .
化学反应分析
Types of Reactions
2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:
Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.
Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.
Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.
Major Products
The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .
科学研究应用
2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .
相似化合物的比较
Similar Compounds
N-(3-dimethylamino)propyl methacrylamide: Known for its pH responsiveness and hydrophilicity.
N-(3-aminopropyl)methacrylamide hydrochloride: Used in the synthesis of polyampholytes.
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Employed in bistable memory devices.
Uniqueness
2-Propenamide, 2-methyl-N-propyl- stands out due to its unique combination of reactivity and the ability to form stable polymers with enhanced mechanical properties and pH responsiveness. This makes it highly valuable in various scientific and industrial applications .
属性
CAS 编号 |
7370-89-0 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC 名称 |
2-methyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |
InChI 键 |
CCIDRBFZPRURMU-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C(=C)C |
相关CAS编号 |
90522-12-6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B8735236.png)
![2-Chloro(1,6]naphthyridine-3-carbonitrile](/img/structure/B8735250.png)

![Hexahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B8735265.png)







![1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B8735331.png)
